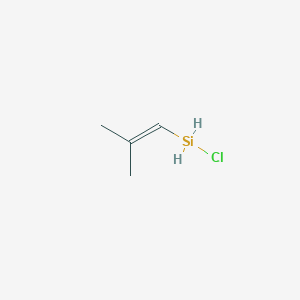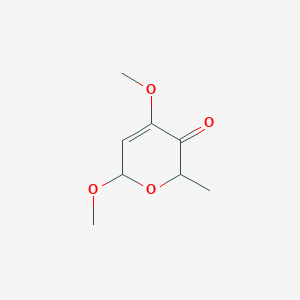
C4H9ClSi
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C4H9ClSi is an organosilicon compound with the chemical formula C_4H_9ClSi. It is a colorless to pale yellow liquid with a pungent odor. This compound is used in various chemical reactions and industrial applications due to its reactivity and ability to form stable bonds with other elements.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
C4H9ClSi can be synthesized through several methods. One common method involves the reaction of silicon tetrachloride with isobutene in the presence of a catalyst. The reaction typically occurs at elevated temperatures and may require the use of a solvent to facilitate the process. The product is then purified through distillation to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of advanced distillation techniques helps in the separation and purification of the compound .
Análisis De Reacciones Químicas
Types of Reactions
C4H9ClSi undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles, leading to the substitution of the chlorine atom with other functional groups.
Hydrosilylation: It can participate in hydrosilylation reactions, where it adds across double bonds in the presence of a catalyst.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols. The reactions typically occur at room temperature or slightly elevated temperatures.
Hydrosilylation: Catalysts such as platinum or rhodium complexes are used, and the reactions are carried out under mild conditions.
Oxidation and Reduction: Reagents like hydrogen peroxide or lithium aluminum hydride are used, depending on the desired product
Major Products Formed
Nucleophilic Substitution: The major products are organosilicon compounds with various functional groups.
Hydrosilylation: The products are typically organosilicon compounds with added alkyl or aryl groups.
Oxidation and Reduction: The products can range from silanols to siloxanes, depending on the reaction conditions
Aplicaciones Científicas De Investigación
C4H9ClSi has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: The compound is used in the modification of biomolecules and surfaces for biological studies.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with different materials
Mecanismo De Acción
The mechanism of action of C4H9ClSi involves its reactivity with various nucleophiles and electrophiles. The compound can form stable bonds with other elements, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparación Con Compuestos Similares
Similar Compounds
Dichloromethylsilane: Similar in structure but with two chlorine atoms instead of one.
Trimethylchlorosilane: Contains three methyl groups and one chlorine atom.
Dimethylchlorosilane: Contains two methyl groups and one chlorine atom
Uniqueness
C4H9ClSi is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form stable bonds with various elements makes it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C4H9ClSi |
|---|---|
Peso molecular |
120.65 g/mol |
Nombre IUPAC |
chloro(2-methylprop-1-enyl)silane |
InChI |
InChI=1S/C4H9ClSi/c1-4(2)3-6-5/h3H,6H2,1-2H3 |
Clave InChI |
NTQLJFJHPPAPKV-UHFFFAOYSA-N |
SMILES canónico |
CC(=C[SiH2]Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(4-Fluorophenyl)pyrrol-1-YL]-N-methylbenzenesulfonamide](/img/structure/B8630496.png)
![2-[2-(1-Methylpiperidin-2-yl)propyl]aniline](/img/structure/B8630502.png)
![3-(3-Chlorophenyl)-2,6-dimethylthieno[2,3-b]pyridin-4-amine](/img/structure/B8630508.png)


![6-[2-(Morpholin-4-yl)ethoxy]-1,3-benzothiazol-2-amine](/img/structure/B8630530.png)

![2-Amino-5-[(e)-(4-sulfophenyl)diazenyl]benzoic acid](/img/structure/B8630540.png)

![N,N''-Di[1,1'-biphenyl]-2-ylguanidine](/img/structure/B8630548.png)



